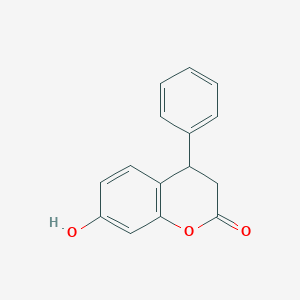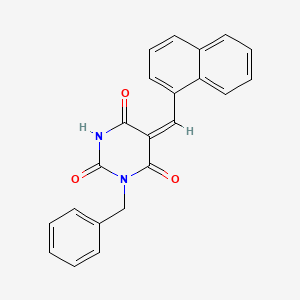
7-hydroxy-4-phenyl-2-chromanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-4-phenyl-2-chromanone, also known as flavanone, is a natural compound found in various plants. It is a flavonoid, a subclass of polyphenols, which are known for their antioxidant properties. Flavanones have been extensively studied for their potential therapeutic applications due to their anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 7-hydroxy-4-phenyl-2-chromanone is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including inhibition of inflammatory cytokines, modulation of oxidative stress, and regulation of cell signaling pathways.
Biochemical and Physiological Effects:
7-hydroxy-4-phenyl-2-chromanone has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
7-hydroxy-4-phenyl-2-chromanone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods without degradation. However, it has some limitations, including low solubility in water and poor bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 7-hydroxy-4-phenyl-2-chromanone. One area of research is the development of novel synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of 7-hydroxy-4-phenyl-2-chromanone and to identify its potential therapeutic targets.
Synthesemethoden
7-hydroxy-4-phenyl-2-chromanone can be synthesized through various methods, including acid-catalyzed cyclization of 2'-hydroxyacetophenone, aldol condensation of benzaldehyde and 4-hydroxyacetophenone, and oxidative cyclization of chalcones. Among these methods, the oxidative cyclization of chalcones is considered the most efficient and practical method for the synthesis of 7-hydroxy-4-phenyl-2-chromanones.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-4-phenyl-2-chromanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases, including cardiovascular diseases, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
7-hydroxy-4-phenyl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-8,13,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHAXRIFTRBSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-phenyl-2-chromanone | |
CAS RN |
6275-80-5 |
Source


|
| Record name | MLS000738116 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)


![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)
![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)